molecular formula C10H7N3 B567197 4-Aminoquinoline-6-carbonitrile CAS No. 1253792-26-5

4-Aminoquinoline-6-carbonitrile

Cat. No. B567197
CAS RN: 1253792-26-5
M. Wt: 169.187
InChI Key: ANDGDEKVTJNURV-UHFFFAOYSA-N
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Description

4-Aminoquinoline-6-carbonitrile is a chemical compound with the molecular formula C10H7N3 and a molecular weight of 169.186 . It is a type of 4-aminoquinoline, which is a form of aminoquinoline with the amino group at the 4-position of the quinoline .


Synthesis Analysis

A computational study based on the DFT/TD-DFT approach was performed to explore various properties of 6-aminoquinoline (6AQ), which is closely related to 4-Aminoquinoline-6-carbonitrile . El-Gamal et al. synthesized quinoline-carbonitrile derivatives and found them to be promising antibacterial lead compounds .


Molecular Structure Analysis

The geometrical parameters, molecular orbitals (MOs), electronic spectra, electrostatic potential, molecular surface, reactivity parameters, and thermodynamic properties of 6-aminoquinoline (6AQ) were explored . The LUMO and HOMO were localized on the entire molecule .


Chemical Reactions Analysis

The mechanism of action of 4-aminoquinolines is characterized by the concentration of the drug in the digestive vacuole of the intraerythrocytic parasite . Various hypotheses have been advanced to explain the specificity of action on the parasite .


Physical And Chemical Properties Analysis

The absorption and emission spectra of 6-aminoquinoline (6AQ) in solvents have been estimated by TD-DFT coupled with the PCM model and correlated with the available experimental results . Depending on the solvents, the computed absorption maxima of 6AQ were noticed between 327 nm – 340 nm .

Scientific Research Applications

Malaria Treatment

For several decades, the 4-aminoquinolines chloroquine (CQ) and amodiaquine (AQ) were considered the most important drugs for the control and eradication of malaria . The success of this class has been based on excellent clinical efficacy, limited host toxicity, ease of use, and simple, cost-effective synthesis . Despite the emergence of resistance to CQ and other 4-aminoquinoline drugs in most of the endemic regions, research findings provide considerable support that there is still significant potential to discover new affordable, safe, and efficacious 4-aminoquinoline antimalarials .

Nonlinear Optical (NLO) Applications

A computational study based on the DFT/TD-DFT approach was performed to explore various properties of 6-aminoquinoline (6AQ), a compound similar to 4-Aminoquinoline-6-carbonitrile . The NLO (nonlinear optical) properties (polarizability, first-order hyperpolarizability, and dipole moment) were computed using different hybrid functionals . The estimated values indicate that 6AQ can be considered a desirable molecule for further studies of the NLO applications .

Optoelectronics

Quinoline derivatives, including 4-aminoquinolines, have been extensively investigated in different fields, with a wide range of practical applications . Because of their chemical reactivity and thermal stability, electron transfer and emission capacities, and the probability of chemical variations, these compounds are often used in optoelectronics . They are essential for the manufacturing of new OLED devices .

Mechanism of Action

Target of Action

The primary targets of 4-Aminoquinoline-6-carbonitrile are Plasmodium parasites , which are responsible for malaria . The compound is related to the 4-aminoquinolines class of drugs, which includes chloroquine and amodiaquine, known for their antimalarial properties .

Mode of Action

It is believed to be similar to other 4-aminoquinolines, which concentrate in the digestive vacuole of the intraerythrocytic parasite . The compound may inhibit the haem polymerase of the parasite, leading to the accumulation of soluble haem, which is toxic to the parasite .

Biochemical Pathways

The biochemical pathways affected by 4-Aminoquinoline-6-carbonitrile are related to the life cycle of the Plasmodium parasite. By inhibiting haem polymerase, the compound disrupts the parasite’s ability to detoxify haem, a byproduct of its digestion of host hemoglobin .

Pharmacokinetics

4-aminoquinolines are generally known for their extensive distribution in tissues and long elimination half-life . They are metabolized in the body and excreted through various routes .

Result of Action

The result of the action of 4-Aminoquinoline-6-carbonitrile is the inhibition of the growth of Plasmodium parasites, thereby preventing or treating malaria . The compound has shown high in vitro potency against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum .

Action Environment

The action of 4-Aminoquinoline-6-carbonitrile can be influenced by environmental factors. For example, oxygen tension has been shown to affect the efficacy of related compounds . .

Safety and Hazards

The safety data sheet for 4-Aminoquinoline-6-carbonitrile indicates that it is for R&D use only and not for medicinal, household, or other use .

Future Directions

The future therapeutic value of 4-aminoquinoline and its derivatives is being considered . Recent medicinal chemistry campaigns have resulted in the development of short-chain chloroquine analogues (AQ-13), organometallic antimalarials (ferroquine), and the “fusion” antimalarial trioxaquine (SAR116242) .

properties

IUPAC Name

4-aminoquinoline-6-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3/c11-6-7-1-2-10-8(5-7)9(12)3-4-13-10/h1-5H,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANDGDEKVTJNURV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=CC(=C2C=C1C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Aminoquinoline-6-carbonitrile

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